molecular formula C17H17ClN2O2 B5840567 (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B5840567
M. Wt: 316.8 g/mol
InChI Key: VBERVBIPYYFOOE-VOTSOKGWSA-N
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Description

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a furan ring connected via a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine under controlled conditions.

    Coupling with Furan-2-ylpropenone: The piperazine derivative is then coupled with furan-2-ylpropenone using a base-catalyzed condensation reaction. Common bases used include potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. Pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
  • 2-Chloro-4-fluorophenol
  • Methyl 4-fluorobenzoate

Uniqueness

(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific structural features, such as the combination of a piperazine ring with a furan ring and a propenone linker. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-3-1-4-15(13-14)19-8-10-20(11-9-19)17(21)7-6-16-5-2-12-22-16/h1-7,12-13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBERVBIPYYFOOE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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